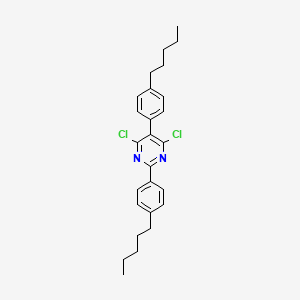
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine is a chemical compound with the molecular formula C26H30Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Méthodes De Préparation
The synthesis of 4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine typically involves the selective displacement of chloride atoms at specific positions on the pyrimidine ring. One common synthetic route includes the reaction of 4,6-dichloropyrimidine with 4-pentylphenyl derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine can be compared with other pyrimidine derivatives, such as 4,6-dichloropyrimidine and 2,4,6-trichloropyrimidine. While these compounds share a similar core structure, the presence of different substituents at various positions on the pyrimidine ring imparts unique chemical and biological properties .
4,6-Dichloropyrimidine: This compound is a simpler derivative with only chlorine atoms at positions 4 and 6.
2,4,6-Trichloropyrimidine: This compound has an additional chlorine atom at position 2, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C26H30Cl2N2 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
4,6-dichloro-2,5-bis(4-pentylphenyl)pyrimidine |
InChI |
InChI=1S/C26H30Cl2N2/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(27)29-26(30-25(23)28)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
Clé InChI |
NJPAPBSZJWMXCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=C(C=C3)CCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















